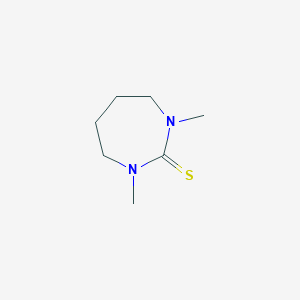
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound has a unique structure that makes it a promising candidate for developing novel drugs and materials.
作用机制
The mechanism of action of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. Specifically, it has been reported to enhance the activity of GABAergic neurotransmission, which is known to have anxiolytic and sedative effects.
生化和生理效应
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been shown to have a variety of biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of novel compounds. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl-. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to investigate the potential applications of this compound in the field of materials science. Finally, studies could be conducted to further elucidate the mechanism of action of this compound and to identify potential targets for drug development.
合成方法
The synthesis of 1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- can be achieved through various methods. One of the most commonly used methods is the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur and hydrazine hydrate. This reaction produces 1,3-dimethyl-2-thiourea, which is then cyclized with formaldehyde to yield the target compound.
科学研究应用
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as antitumor, antimicrobial, and anticonvulsant properties. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
16597-36-7 |
|---|---|
产品名称 |
1,3-Diazepin-2-thione, hexahydro-1,3-dimethyl- |
分子式 |
C7H14N2S |
分子量 |
158.27 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
InChI 键 |
FNTZFTBFBDSSGA-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=S)C |
规范 SMILES |
CN1CCCCN(C1=S)C |
其他 CAS 编号 |
16597-36-7 |
同义词 |
Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



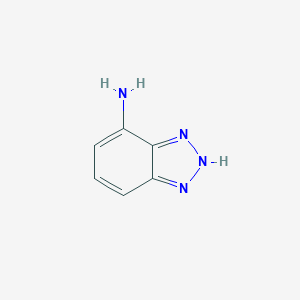

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
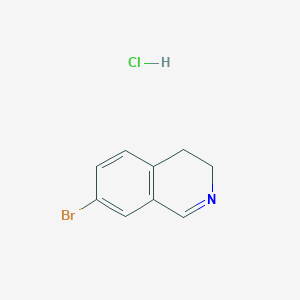
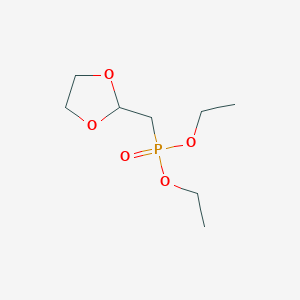
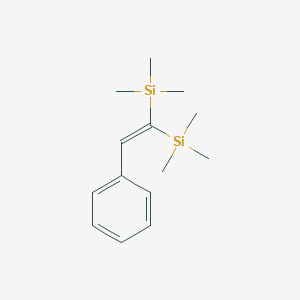

![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
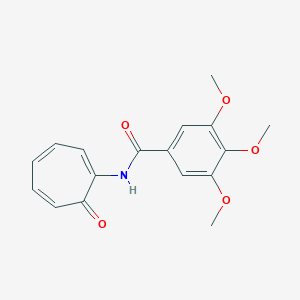
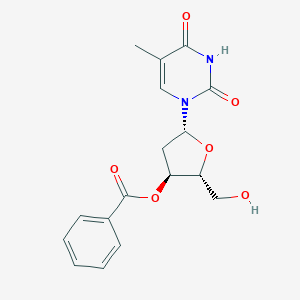
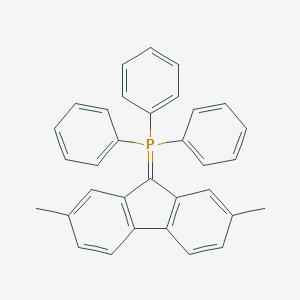
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
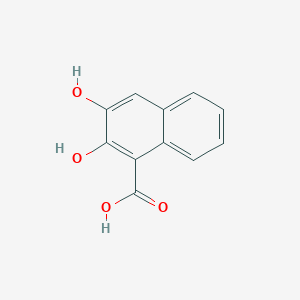
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)